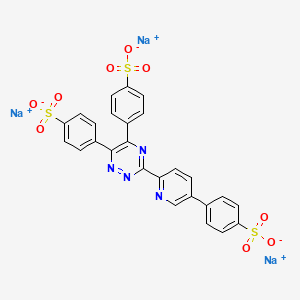
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt typically involves multi-step organic reactions. One common approach is the condensation of phenyl pyridine derivatives with diphenyl triazine under acidic conditions. The reaction conditions often require the use of strong acids such as sulfuric acid to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is crucial for achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with biological macromolecules can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may be exploited to design molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The sulfonic acid groups can enhance solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
3-(2-Pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(4-(4-Phenyl)-2-pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine
Uniqueness: 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is unique due to its combination of phenyl groups and sulfonic acid functionalities. This combination provides enhanced reactivity and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
trisodium;4-[6-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O9S3.3Na/c31-40(32,33)20-8-1-16(2-9-20)19-7-14-23(27-15-19)26-28-24(17-3-10-21(11-4-17)41(34,35)36)25(29-30-26)18-5-12-22(13-6-18)42(37,38)39;;;/h1-15H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGTJOFOGOICQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N4Na3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














